Indium(2,2,6,6-tetramethyl-3,5-heptanedionatE)
CAS No.:
Cat. No.: VC16548641
Molecular Formula: C33H57InO6
Molecular Weight: 664.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C33H57InO6 |
|---|---|
| Molecular Weight | 664.6 g/mol |
| IUPAC Name | indium(3+);2,2,6,6-tetramethylheptane-3,5-dione |
| Standard InChI | InChI=1S/3C11H19O2.In/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H,1-6H3;/q3*-1;+3 |
| Standard InChI Key | KXDXYTBCELBAEK-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[In+3] |
Introduction
Structural and Molecular Characteristics
Coordination Geometry and Ligand Architecture
The indium(III) ion in Indium(2,2,6,6-tetramethyl-3,5-heptanedionato) adopts a six-coordinate octahedral geometry, with each β-diketonate ligand binding via two oxygen atoms in a bidentate manner . The ligand, 2,2,6,6-tetramethyl-3,5-heptanedione (TMHD), contributes significant steric bulk due to its four methyl groups, which encumber the metal center and influence reactivity. This steric hindrance reduces intermolecular interactions, enhancing the compound’s volatility—a critical trait for chemical vapor deposition (CVD).
Table 1: Key Structural Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molar Mass | 664.63 g/mol | |
| Coordination Number | 6 | |
| Ligand Denticity | Bidentate |
Spectroscopic and Thermal Properties
Fourier-transform infrared (FTIR) spectroscopy reveals strong absorption bands at 1600–1550 cm and 1520–1480 cm, corresponding to the asymmetric and symmetric stretching vibrations of the diketone’s carbonyl groups. Thermogravimetric analysis (TGA) demonstrates a single-step decomposition profile at 220–280°C, yielding indium(III) oxide () as the primary residue. This controlled decomposition underpins its utility in thin-film applications.
Synthesis and Purification Strategies
Conventional Synthesis Routes
The compound is typically synthesized via the reaction of indium(III) chloride () with the deprotonated form of TMHD in anhydrous tetrahydrofuran (THF) or ethanol under inert conditions. The general reaction scheme is:
Stoichiometric control (1:3 molar ratio of to HTMHD) and temperatures of 60–80°C are critical to achieving yields exceeding 85%.
Advanced Purification Techniques
Post-synthesis purification employs fractional recrystallization from hexane/dichloromethane mixtures or column chromatography using silica gel. High-purity grades (>99.9%) are essential for electronic applications, necessitating stringent exclusion of trace metals and residual solvents.
Table 2: Optimization Parameters for Synthesis
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 70°C | Maximizes ligand exchange |
| Solvent | Anhydrous THF | Enhances solubility |
| Reaction Time | 12–16 hours | Completes chelation |
Functional Applications in Materials Science
Thin-Film Deposition via CVD
Indium(2,2,6,6-tetramethyl-3,5-heptanedionato) is a premier precursor for indium oxide films in transparent conducting oxides (TCOs). Its volatility () allows precise control over film thickness and stoichiometry. Films deposited at 400–500°C exhibit resistivity as low as with >80% optical transparency.
Catalytic and Organic Synthesis Applications
The compound catalyzes Michael addition reactions and aldol condensations, leveraging the Lewis acidity of the indium center. In cross-coupling reactions, it facilitates C–C bond formation with turnover numbers (TON) exceeding 10.
Comparative Analysis with Analogous Metal β-Diketonates
Table 3: Performance Metrics in Thin-Film Deposition
| Compound | Decomposition Temp (°C) | Film Resistivity () |
|---|---|---|
| In(TMHD) | 220–280 | |
| Al(acac) | 180–220 | |
| Ga(TMHD) | 250–300 |
Indium(2,2,6,6-tetramethyl-3,5-heptanedionato) outperforms aluminum and gallium analogs in resistivity and thermal stability, making it preferable for high-performance optoelectronics .
Challenges and Future Directions
Emerging Applications in Flexible Electronics
Recent studies explore its use in roll-to-roll processed flexible displays, where low-temperature deposition (<150°C) is critical. Plasma-enhanced CVD techniques have reduced decomposition temperatures to 120°C while maintaining film quality .
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